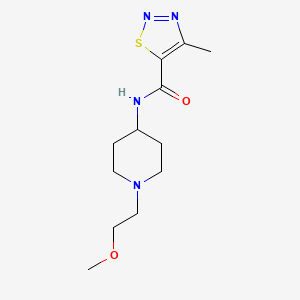

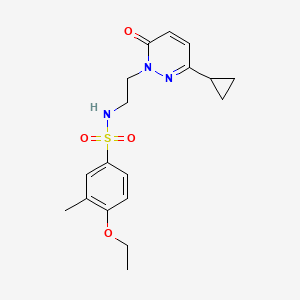

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a chemical entity that may be related to the class of piperidine carboxamides. Piperidine carboxamides are a group of compounds known for their potential biological activities, which include herbicidal and antiproliferative effects. These compounds often target specific proteins within organisms, such as the D1 protease in plants or tubulin in cancer cells, to exert their effects. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structures and potential biological activities .

Synthesis Analysis

The synthesis of related piperidyl carboxamides and thiocarboxamides involves a multi-step procedure that includes the formation of an isoxazole or oxadiazole ring, followed by the introduction of a thiazole ring and the attachment of the carboxamide or thiocarboxamide group . The synthesis is guided by structure-activity relationship (SAR) optimization, which is crucial for enhancing the biological activity of the compounds. Although the exact synthesis of "this compound" is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This core structure is modified with various substituents that influence the compound's biological activity. In the case of the related compounds discussed in the papers, the presence of an isoxazole or oxadiazole ring plays a significant role in the compound's ability to interact with biological targets . The thiadiazole group mentioned in the compound of interest is another heterocyclic moiety that could contribute to the compound's biological activity through its electronic and steric properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine carboxamides typically include ring formation reactions, halogenation, and amide bond formation . These reactions are carefully orchestrated to build the complex structure of the final compound. The reactivity of the compound "this compound" would be influenced by the functional groups present in its structure, such as the methoxyethyl group, which could affect its solubility and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a biological agent. The presence of different substituents can significantly alter these properties. For example, the introduction of a methoxyethyl group could increase the solubility of the compound in organic solvents, which is beneficial for its application in biological assays . The stability of the compound under physiological conditions is also crucial for its potential use as a drug or herbicide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, indicates a methodology for developing compounds with significant biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity : The creation of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi, showcases the potential for developing antimicrobial agents through the synthesis of structurally complex molecules (Patel et al., 2011).

Antitumor and Antiproliferative Effects : Certain compounds, like 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, have shown antioxidant, antitumor, and antimicrobial activities, suggesting their use as leads in the development of potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

Mycobacterium tuberculosis Inhibition : The design of thiazole-aminopiperidine hybrid analogues has led to the discovery of new Mycobacterium tuberculosis GyrB inhibitors, highlighting a targeted approach to combat tuberculosis through molecular hybridization (Jeankumar et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of Lp-PLA2. The enzyme Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. The levels of this enzyme are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . By inhibiting Lp-PLA2, the compound prevents the buildup of fatty streaks, which are a precursor to atherosclerotic plaques .

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the biochemical pathway leading to the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, a key component of these plaques, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of atherosclerotic plaque formation. By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques. This could potentially lead to a decrease in the progression of atherosclerosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHQTSHOOOOBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)